BENGHE Methodological & Application

Check Availability & Pricing

Application Note and Protocol: Preparation of
Solid Dispersions Using SD-70 Polymer

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SD-70

Cat. No.: B15583486

Audience: Researchers, scientists, and drug development professionals.
Introduction

Solid dispersion (SD) technology is a well-established strategy to enhance the aqueous
solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APISs),
thereby improving their bioavailability.[1][2][3][4][5][6] This is achieved by dispersing the API in
a hydrophilic carrier matrix at a molecular level, resulting in various physical forms such as
amorphous or microcrystalline dispersions.[3][7] This application note provides a detailed
protocol for the preparation of solid dispersions using SD-70, a polymeric carrier designed for
this purpose. For the context of this protocol, SD-70 is considered to be a polymer with
properties similar to hydroxypropyl methylcellulose (HPMC), such as AFFINISOL™, which is
specifically designed for creating stable amorphous solid dispersions.[8][9][10][11]

The protocols detailed below cover two primary manufacturing methods: Solvent Evaporation
and Hot-Melt Extrusion (HME). These methods are widely used in the pharmaceutical industry
for preparing solid dispersions.[2][8][12][13] The choice of method often depends on the
physicochemical properties of the API and the polymer, such as their thermal stability and
solubility in common solvents.[2]

Key Mechanisms of Solubility Enhancement in Solid Dispersions:

» Particle Size Reduction: Dispersing the drug at a molecular level in the polymer matrix
significantly increases the surface area available for dissolution.[14]
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» Improved Wettability: The hydrophilic carrier enhances the wetting of the hydrophobic drug
particles.[1][2]

» Conversion to Amorphous State: The high-energy amorphous form of the drug is more
soluble than its stable crystalline form.[3][14]

« Inhibition of Recrystallization: The polymer matrix can help stabilize the amorphous form of
the API, preventing it from converting back to a less soluble crystalline form.[8][9][10]

Experimental Protocols
Solvent Evaporation Method

The solvent evaporation method involves dissolving both the APl and the SD-70 polymer in a
common volatile solvent, followed by the removal of the solvent to obtain the solid dispersion.
[1][2][13] This method is particularly suitable for heat-sensitive APIs.[2]

Materials:

Poorly water-soluble API

SD-70 (e.g., AFFINISOL™ HPMC)

Volatile organic solvent (e.g., methanol, ethanol, acetone, or a mixture thereof)

Rotary evaporator or vacuum oven

Mortar and pestle or milling equipment

Sieves
Protocol:

o Solvent Selection: Identify a common volatile solvent or a solvent system in which both the
APl and SD-70 are readily soluble.

o Preparation of the Polymeric Solution:

o Weigh the desired amount of SD-70 polymer.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.mdpi.com/1999-4923/11/3/132
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470797/
https://www.pharmaexcipients.com/wp-content/uploads/2023/12/Polymer-selection-for-amorphous-solid-dispersion-of-a-new-drug-candidate-by-investigation-of-drug-polymer-molecular-interactions.pdf
https://www.mdpi.com/1999-4923/17/12/1559
https://www.pharmaexcipients.com/news/solubility-enhancement-affinisol/
https://www.pharmaexcipients.com/product/affinisol-hpmc-hme-15lv/?attachment_id=173788&download_file=q345hbomcr15y
https://pub-mediabox-storage.rxweb-prd.com/exhibitor/products/exh-f6385958-ff94-4eaf-bbf7-971baafcc370/product-documents/pro-e2f89e9a-98f3-4e70-86cb-6533d692168e/ed37222e-3861-45fd-96d1-4e8f2bcb04f0.pdf
https://www.benchchem.com/product/b15583486?utm_src=pdf-body
https://www.mdpi.com/1999-4923/11/3/132
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470797/
https://www.japsonline.com/admin/php/uploads/746_pdf.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470797/
https://www.benchchem.com/product/b15583486?utm_src=pdf-body
https://www.benchchem.com/product/b15583486?utm_src=pdf-body
https://www.benchchem.com/product/b15583486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Dissolve the SD-70 in the selected solvent with continuous stirring until a clear solution is
formed.

o Preparation of the Drug-Polymer Solution:

o Weigh the desired amount of the API to achieve a specific drug-to-polymer ratio (e.g., 1:1,
1:2, 1.4 wiw).

o Add the API to the polymeric solution and continue stirring until the API is completely
dissolved.

e Solvent Evaporation:

o Transfer the drug-polymer solution to a round-bottom flask and attach it to a rotary
evaporator.

o Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

o Alternatively, the solution can be poured into a shallow dish and dried in a vacuum oven.

e Post-Processing:

[¢]

Once the solvent is completely removed, a solid mass or film is obtained.

o Scrape the solid dispersion from the flask or dish.

o The resulting solid mass is then pulverized using a mortar and pestle or a suitable milling
technique to obtain a fine powder.

o The powdered solid dispersion is passed through a sieve of a specific mesh size to ensure
particle size uniformity.

o Store the final product in a desiccator to prevent moisture absorption.

Workflow for Solvent Evaporation Method:
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Caption: Workflow of the Solvent Evaporation method for solid dispersion preparation.

Hot-Melt Extrusion (HME) Method

HME is a solvent-free, continuous manufacturing process that is increasingly used for
preparing solid dispersions.[8] It involves pumping the APl and the polymer through a heated
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barrel of an extruder, where the mixture is melted and mixed before being forced through a die.
This method is suitable for thermally stable APIs and polymers.[8][9]

Materials:

Poorly water-soluble API

SD-70 (e.g., AFFINISOL™ HPMC HME grade)

Twin-screw extruder

Pelletizer or milling equipment

Sieves

Protocol:
e Premixing:

o Accurately weigh the APl and SD-70 polymer according to the desired drug loading.

o Physically mix the components thoroughly using a blender to ensure a homogenous feed.
e Extrusion:

o Set the temperature profile of the extruder barrel zones. The temperature should be high
enough to melt the polymer and dissolve the drug but below the degradation temperature
of the API.

o Feed the physical mixture into the extruder at a constant rate.

o The rotating screws convey, mix, and melt the material, forming a molten solution or
suspension.

e Cooling and Solidification:

o The molten extrudate exits through a die and is cooled rapidly on a conveyor belt or by
other cooling means to solidify into a glassy or amorphous state.
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e Post-Processing:

(¢]

The solidified extrudate strand is fed into a pelletizer to be cut into pellets.

[¢]

Alternatively, the extrudate can be milled into a fine powder.

[¢]

The pellets or powder are sieved to obtain a uniform particle size distribution.

[e]

Store the final product in a cool, dry place.

Workflow for Hot-Melt Extrusion Method:
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Caption: Workflow of the Hot-Melt Extrusion method for solid dispersion preparation.
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Characterization of Solid Dispersions

To confirm the successful formation of a solid dispersion and to evaluate its performance, the
following characterization techniques are recommended.

In Vitro Dissolution Studies

Purpose: To assess the enhancement in the dissolution rate of the API from the solid dispersion
compared to the pure drug.

Protocol:
e Use a USP dissolution apparatus (e.g., Apparatus Il, paddle).

e The dissolution medium should be selected based on the properties of the API (e.g., pH 1.2,
4.5, or 6.8 buffer).

e Maintain the temperature at 37 £ 0.5°C and the paddle speed at a suitable rate (e.g., 50 or
75 rpm).

o Add a precisely weighed amount of the solid dispersion (equivalent to a specific dose of the
API) to the dissolution vessel.

o Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
» Replace the withdrawn volume with fresh, pre-warmed medium.

e Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis
spectrophotometry or HPLC).

Physicochemical Characterization

 Differential Scanning Calorimetry (DSC): To determine the physical state of the API
(crystalline or amorphous) within the polymer matrix. The absence of the API's melting
endotherm suggests its amorphous conversion.[14]

o Powder X-Ray Diffraction (PXRD): To confirm the amorphous nature of the API in the solid
dispersion. The absence of sharp peaks characteristic of the crystalline API indicates
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successful amorphization.[14]

o Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular

interactions (e.g., hydrogen bonding) between the API and the polymer.[14]

e Scanning Electron Microscopy (SEM): To observe the surface morphology and particle

characteristics of the solid dispersion.[14]

Data Presentation

The following tables present hypothetical but representative data for a solid dispersion of a

poorly soluble drug (e.g., "Drug X") prepared with SD-70.

Table 1: Formulation Composition

. API (Drug X) (wiw Preparation
Formulation Code SD-70 (wlw %)
%) Method
F1 25 75 Solvent Evaporation
F2 25 75 Hot-Melt Extrusion
F3 40 60 Hot-Melt Extrusion
Control 100 0

Table 2: Dissolution Profile of Drug X from SD-70 Solid Dispersions

Cumulative Cumulative Cumulative Cumulative
Time (min) Drug Release Drug Release Drug Release Drug Release
(%) - Control (%) - F1 (%) - F2 (%) - F3
5 5 65 70 55
15 12 85 90 75
30 18 95 98 88
60 25 98 99 92
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Table 3: Physicochemical Characterization Summary

API Physical State (from

Formulation PXRDIDSC) Key FTIR Peak Shift (cm™?)
F1 Amorphous 1700 -> 1685 (C=0 stretch)
F2 Amorphous 1700 -> 1682 (C=0 stretch)
F3 Partially Amorphous 1700 -> 1690 (C=0 stretch)
Control Crystalline

Conclusion

The use of SD-70 polymer via solvent evaporation or hot-melt extrusion is an effective strategy
for preparing solid dispersions that can significantly enhance the dissolution rate of poorly
water-soluble APIs. The choice of the preparation method and the drug-to-polymer ratio are
critical parameters that must be optimized for each specific API to achieve the desired product
performance. Thorough physicochemical characterization is essential to understand the
underlying mechanisms of solubility enhancement and to ensure the stability and quality of the
final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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